molecular formula C8H13ClN2O3S B1622041 3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride CAS No. 83763-35-3

3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride

Cat. No.: B1622041
CAS No.: 83763-35-3
M. Wt: 252.72 g/mol
InChI Key: VFCMSRKNRBRJGK-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C8H12N2O3S.ClH and a molecular weight of 252.718 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a sulphonamide group attached to a benzene ring. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitro-4-hydroxybenzenesulphonamide.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Methylation: The amino group is then methylated using dimethyl sulfate or a similar methylating agent under controlled conditions.

    Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride form by reacting it with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be further reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulphonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, dimethyl sulfate, hydrochloric acid, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The sulphonamide group can interact with enzymes and proteins, potentially inhibiting their function. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride can be compared with similar compounds such as:

    4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide: Similar structure but with different positioning of functional groups.

    3-Amino-4-hydroxybenzenesulphonamide: Lacks the N,N-dimethyl groups, leading to different chemical properties.

    N,N-Dimethylbenzenesulphonamide: Lacks the amino and hydroxyl groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6;/h3-5,11H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCMSRKNRBRJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232612
Record name 3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83763-35-3
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83763-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride
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Record name 3-AMINO-4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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